molecular formula C8H9FN2O3S B14829191 3-Cyclopropoxy-6-fluoropyridine-2-sulfonamide

3-Cyclopropoxy-6-fluoropyridine-2-sulfonamide

Katalognummer: B14829191
Molekulargewicht: 232.23 g/mol
InChI-Schlüssel: ZJRVPIVKHUEAHY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Cyclopropoxy-6-fluoropyridine-2-sulfonamide is a chemical compound with the molecular formula C8H9FN2O3S and a molecular weight of 232.23 g/mol . This compound belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and other scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-6-fluoropyridine-2-sulfonamide typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through various methods, including cyclization reactions.

    Introduction of the Fluorine Atom: Fluorination is achieved using reagents such as or .

    Attachment of the Cyclopropoxy Group: The cyclopropoxy group is introduced via nucleophilic substitution reactions.

    Sulfonamide Formation: The sulfonamide group is introduced using sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis are employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

3-Cyclopropoxy-6-fluoropyridine-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: Oxidative reactions using reagents like or .

    Reduction: Reduction reactions using or .

    Substitution: Nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as or under basic conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated , aminated , or alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

3-Cyclopropoxy-6-fluoropyridine-2-sulfonamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Cyclopropoxy-6-fluoropyridine-2-sulfonamide involves its interaction with specific molecular targets:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Cyclopropoxy-6-fluoropyridine-2-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorine atom at the 6-position and cyclopropoxy group contribute to its stability and reactivity, making it a valuable compound in various applications.

Eigenschaften

Molekularformel

C8H9FN2O3S

Molekulargewicht

232.23 g/mol

IUPAC-Name

3-cyclopropyloxy-6-fluoropyridine-2-sulfonamide

InChI

InChI=1S/C8H9FN2O3S/c9-7-4-3-6(14-5-1-2-5)8(11-7)15(10,12)13/h3-5H,1-2H2,(H2,10,12,13)

InChI-Schlüssel

ZJRVPIVKHUEAHY-UHFFFAOYSA-N

Kanonische SMILES

C1CC1OC2=C(N=C(C=C2)F)S(=O)(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.